Ionization Potential (IP) Alignment with BaSi₂ Absorber Layers: A Critical Advantage Over Metal Oxide HTLs
In BaSi₂-based thin-film solar cells, the absorber layer has an ionization potential (IP) of approximately 4.5 eV. To achieve efficient hole extraction, the HTL's IP must be closely matched to this value. 3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine (HN-D2) exhibits an IP of 4.8-5.0 eV, which is significantly closer to BaSi₂ than other common HTL candidates like MoO₃ (IP ~6.2-8.9 eV) or WO₃ (IP ~7.5 eV) [1][2]. This closer alignment reduces the energy barrier for hole injection, directly enhancing photocurrent generation [3].
| Evidence Dimension | Ionization Potential (IP) / HOMO Level |
|---|---|
| Target Compound Data | 4.82 eV (simulated) to ~5.0 eV (experimental) |
| Comparator Or Baseline | BaSi₂ absorber layer: ~4.5 eV; MoO₃ HTL: 6.2-8.9 eV; WO₃ HTL: ~7.51 eV |
| Quantified Difference | HN-D2 IP is within ~0.3-0.5 eV of BaSi₂, whereas MoO₃ and WO₃ differ by >1.7 eV and >3.0 eV, respectively. |
| Conditions | Photoelectron yield spectroscopy (PYS) and device simulation using Silvaco Atlas TCAD software; BaSi₂ heterojunction solar cell architecture. |
Why This Matters
Procurement of an HTM with an IP mismatched to the absorber layer will create a large energy barrier, drastically reducing hole extraction efficiency and ultimately lowering the solar cell's conversion efficiency, making HN-D2 the superior choice for BaSi₂-based devices.
- [1] Hirai, M., Fukaya, Y., Koda, Y., Mesuda, M., Toko, K., & Suemasu, T. (2025). Evaluation of fundamental properties and hole transport characteristics of 3,3′-Bi [1,4] benzoxazino [2,3,4-kl] phenoxazine (HN-D2) thin films for BaSi2 solar cell applications. Japanese Journal of Applied Physics, 64(11), 11SP19. View Source
- [2] Ishiguro, Y., Aonuki, S., Hayashi, K., Toko, K., & Suemasu, T. (2025). Investigation of hole transport layer and electron transport layer materials by simulation for BaSi2 heterojunction solar cells. Japanese Journal of Applied Physics, 64(11), 11SP14. View Source
- [3] Ishiguro, Y., Sato, T., Hayashi, K., Toko, K., & Suemasu, T. (2025). Investigation of HTL materials by simulation for BaSi2 hetero-junction solar cells. The 72nd JSAP Spring Meeting 2025, Presentation 14p-K210-8. View Source
